5-((2-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
Pyrazines are a class of organic compounds that contain a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4 . They are used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms. They show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazines and piperazines is characterized by a six-membered ring with two nitrogen atoms. In pyrazines, these nitrogen atoms are at positions 1 and 4, forming a heterocyclic compound . In piperazines, the nitrogen atoms are at opposite positions in the ring .Chemical Reactions Analysis
Chemical reactions involving pyrazines and piperazines are diverse and depend on the specific derivatives and conditions. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazines and piperazines depend on their specific structure. For instance, the molecular weight of a pyrazine derivative can be determined from its molecular formula .Scientific Research Applications
- Triazole Derivatives
- Application : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Methods : The synthesis of triazole derivatives often involves the use of click chemistry, specifically the azide-alkyne Huisgen cycloaddition .
- Results : Triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties .
- Triazole Derivatives
- Application : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Methods : The synthesis of triazole derivatives often involves the use of click chemistry, specifically the azide-alkyne Huisgen cycloaddition .
- Results : Triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Future Directions
properties
IUPAC Name |
5-(2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-12-4-2-3-5-13(12)20(17,18)15-8-9-16-11(10-15)6-7-14-16/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVYJGDLKHKRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
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